molecular formula C23H19N3O2 B2378594 2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide CAS No. 898452-92-1

2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2378594
CAS No.: 898452-92-1
M. Wt: 369.424
InChI Key: WHKBQSVWTYSJKP-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide
  • N-(3-Amino-4-methylphenyl)benzamide

Uniqueness

2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide stands out due to its specific substitution pattern on the indolizine core, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-8-7-11-17(14-15)25-23(28)19-18-12-5-6-13-26(18)21(20(19)24)22(27)16-9-3-2-4-10-16/h2-14H,24H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKBQSVWTYSJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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